molecular formula C22H22N2O4S B6572338 ethyl 3-(2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamido)benzoate CAS No. 1021254-67-0

ethyl 3-(2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamido)benzoate

Cat. No.: B6572338
CAS No.: 1021254-67-0
M. Wt: 410.5 g/mol
InChI Key: KSVWQRGYMRZQDC-UHFFFAOYSA-N
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Description

Ethyl 3-(2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamido)benzoate is a complex organic compound that features a benzoate ester, an oxazole ring, and a sulfanylacetamido linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamido)benzoate typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a 3,4-dimethylphenyl derivative and an appropriate nitrile or amide precursor under acidic or basic conditions.

    Thioether Formation: The oxazole derivative is then reacted with a thiol compound to introduce the sulfanyl group. This step often requires a base such as sodium hydride or potassium carbonate to deprotonate the thiol, facilitating nucleophilic substitution.

    Amidation: The resulting sulfanyl compound is then coupled with an acetamido group through an amidation reaction, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Esterification: Finally, the benzoic acid derivative is esterified with ethanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for reagent addition and product isolation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group in the compound can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxazole ring and ester groups can be reduced under specific conditions. For example, lithium aluminum hydride can reduce the ester to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid, bromine, sulfuric acid.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

Chemistry

In chemistry, ethyl 3-(2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamido)benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. The presence of the oxazole ring and the sulfanyl group suggests that it could interact with biological targets, possibly exhibiting antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The structural features of the compound make it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of ethyl 3-(2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamido)benzoate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting their activity or modulating their function. The oxazole ring could facilitate binding to active sites, while the sulfanyl group might form covalent bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(2-{[5-phenyl-1,3-oxazol-2-yl]sulfanyl}acetamido)benzoate: Similar structure but lacks the dimethyl groups on the phenyl ring.

    Ethyl 3-(2-{[5-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetamido)benzoate: Contains a thiazole ring instead of an oxazole ring.

    Ethyl 3-(2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamido)benzoate: Similar structure but with variations in the ester or amide groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential biological activity. The presence of both an oxazole ring and a sulfanyl group is relatively rare, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

ethyl 3-[[2-[[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S/c1-4-27-21(26)17-6-5-7-18(11-17)24-20(25)13-29-22-23-12-19(28-22)16-9-8-14(2)15(3)10-16/h5-12H,4,13H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSVWQRGYMRZQDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC=C(O2)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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